Bienvenue dans la boutique en ligne BenchChem!

JNJ-42153605

mGlu2 receptor positive allosteric modulator structure-activity relationship

Selective mGlu2 PAM (EC50 17 nM) with validated CNS target engagement and brain-to-plasma ratio of 1.4. Reverses PCP-induced hyperlocomotion (ED50 5.4 mg/kg) in mice. Favorable metabolic stability (HLM ~9%, RLM ~10%) and >1,700-fold selectivity over mGlu subtypes. This triazolopyridine chemotype cannot be generically substituted; minor structural variations profoundly alter hERG liability and potency. Procure only the validated JNJ-42153605 batch for reproducible mGlu2 research.

Molecular Formula C22H23F3N4
Molecular Weight 400.4 g/mol
Cat. No. B608222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-42153605
SynonymsJNJ-42153605;  JNJ 42153605;  JNJ42153605.
Molecular FormulaC22H23F3N4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5
InChIInChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2
InChIKeyBQAVZGJJQFJSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): Chemical Identity and mGlu2 PAM Classification


3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, also known as JNJ-42153605 (CAS 1254977-87-1), is a synthetic triazolopyridine derivative that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) [1]. With a molecular formula of C22H23F3N4 and a molecular weight of 400.44 g/mol, this compound belongs to the 1,2,4-triazolo[4,3-a]pyridine class and has been extensively characterized as a potent and selective mGlu2 PAM in both in vitro and in vivo models [2].

Why mGlu2 PAM Triazolopyridines Cannot Be Interchanged: Structural Determinants of Potency, Safety, and Pharmacokinetics


Even minor structural variations within the 1,2,4-triazolo[4,3-a]pyridine scaffold profoundly alter critical pharmacological properties. For instance, changing the 8-position substituent from cyano to chloro or trifluoromethyl modulates mGlu2 PAM potency by over 10-fold, while hERG liability can shift from 20% to 99% inhibition at 3 µM [1]. Similarly, the presence of a methylene spacer in analogs like JNJ-46281222 shifts binding affinity (Kd) and functional potency (pEC50) relative to the direct-linked phenylpiperidine of JNJ-42153605 . Consequently, generic substitution with in-class triazolopyridines is not feasible; each compound possesses a unique efficacy/safety profile that must be individually validated.

Quantitative Differentiation of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) Against Closest Analogs


mGlu2 PAM Potency: 3- to 6-Fold Improvement Over Cyano and Chloro Triazolopyridine Analogs

JNJ-42153605 (compound 20) achieves an EC50 of 17 nM with an Emax of 285% in the mGlu2 PAM assay, representing a 3.3-fold improvement over the cyano analog (compound 10, EC50 = 56 nM) and a 6-fold improvement over the chloro analog (compound 15, EC50 = 102 nM) [1]. This increase in potency is attributed to the CF3 group at the 8-position of the triazolopyridine core, which significantly enhances mGlu2 receptor positive allosteric modulation compared to cyano or chloro substitutions.

mGlu2 receptor positive allosteric modulator structure-activity relationship

Cardiovascular Safety Profile: Reduced hERG Inhibition vs. Chloro Triazolopyridine Analog

In an automated patch-clamp assay (PatchXpress 7000A), JNJ-42153605 (compound 20) inhibited hERG potassium channel currents by 56% at 3 µM, whereas the chloro-substituted analog (compound 15) showed near-complete inhibition of 99% at the same concentration [1]. This differential hERG liability is a critical safety discriminator, as high hERG inhibition is associated with increased risk of drug-induced QT prolongation and cardiac arrhythmias.

hERG liability cardiac safety patch-clamp electrophysiology

Metabolic Stability: Triazolopyridine Scaffold vs. Imidazopyridine Series

Replacement of the imidazo[1,2-a]pyridine core with the 1,2,4-triazolo[4,3-a]pyridine scaffold substantially reduces metabolic turnover. For example, the triazolopyridine analog (compound 5) exhibited only 11% metabolism in human liver microsomes (HLM) and 7% in rat liver microsomes (RLM) after 15 min at 5 µM, whereas the structurally matched imidazopyridine (compound 4) was metabolized at 74% (HLM) and 82% (RLM) under identical conditions [1]. JNJ-42153605 (compound 20) maintains this improved metabolic stability profile, with HLM and RLM values of approximately 9% and 10%, respectively.

metabolic stability liver microsomes ADME

Brain Penetration: 7-Fold Higher Brain/Plasma Ratio vs. Cyano Triazolopyridine Analog

JNJ-42153605 (compound 20) achieves a brain-to-plasma (B/P) ratio of 1.4 one hour after oral dosing (10 mg/kg) in rats, indicating favorable CNS penetration. In stark contrast, the cyano-substituted analog (compound 5) shows a B/P ratio of only 0.2 under identical conditions [1]. The 7-fold improvement in brain exposure is attributed to the CF3 group at the 8-position, which optimizes lipophilicity and reduces topological polar surface area (TPSA) compared to the cyano analog.

blood-brain barrier CNS penetration brain/plasma ratio

mGlu2 Selectivity: No Activity Against Other mGlu Subtypes Up to 30 µM

JNJ-42153605 exhibits exquisite selectivity for the mGlu2 receptor, showing no agonist or antagonist activity at other mGlu receptor subtypes (mGlu1, 3, 4, 5, 6, 7, 8) at concentrations up to 30 µM . This corresponds to >1,700-fold selectivity over the EC50 for mGlu2 (17 nM). Furthermore, broad profiling against a CEREP panel of over 50 receptors and ion channels reveals no significant affinity or activity, with >100-fold selectivity for mGlu2.

receptor selectivity off-target activity mGlu receptor family

Optimal Application Scenarios for 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)


In Vivo CNS Target Engagement Studies

With a brain-to-plasma ratio of 1.4 and robust mGlu2 PAM activity (EC50 17 nM), JNJ-42153605 is ideally suited for rodent models requiring reliable mGlu2 modulation in the central nervous system. The compound has been validated to inhibit REM sleep at 3 mg/kg po in rats, confirming CNS target engagement [1].

Antipsychotic Activity Screening in Behavioral Models

JNJ-42153605 effectively reverses phencyclidine-induced hyperlocomotion in mice with an ED50 of 5.4 mg/kg sc, a well-established model for antipsychotic-like efficacy [1]. Its favorable brain penetration and selectivity over other mGlu subtypes make it a powerful tool for probing mGlu2-mediated antipsychotic mechanisms.

ADMET Benchmarking for mGlu2 PAM Development

The compound's balanced profile—low metabolic turnover (HLM ~9%, RLM ~10%), moderate hERG inhibition (56% at 3 µM), and high LLE (5.2) [1]—provides an excellent benchmark for medicinal chemists optimizing next-generation mGlu2 PAMs. JNJ-42153605 serves as a reference standard for desirable ADMET properties within the triazolopyridine chemotype.

Selectivity Profiling and Off-Target Control Experiments

Owing to its high selectivity (>1,700-fold over mGlu2 EC50) and lack of activity at other mGlu subtypes up to 30 µM, JNJ-42153605 is an ideal control compound for experiments designed to isolate mGlu2-specific effects from cross-reactivity with related GPCRs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-42153605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.